3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-17-18-15(23-9)16-14(21)13-8-12(19-20(13)2)10-5-4-6-11(7-10)22-3/h4-8H,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQUBQFHKHZFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide, commonly referred to as compound 1219905-37-9, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, structure-activity relationships, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 329.4 g/mol. The compound features a pyrazole core substituted with a methoxyphenyl group and a thiadiazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O₂S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1219905-37-9 |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and pyrazole moieties often display significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazoles have shown efficacy against various bacterial strains, including Staphylococcus aureus . The incorporation of the pyrazole structure may enhance this activity due to its ability to interact with microbial enzymes or cell membranes.
Antiviral Activity
The compound's structural features suggest potential antiviral properties. A study on related pyrazolecarboxamide hybrids demonstrated their capability to inhibit Hepatitis C Virus (HCV) replication in vitro. For example, derivatives showed effective inhibition with EC50 values ranging from 6.7 µM to higher concentrations . This suggests that the target compound may similarly possess antiviral activity worth investigating further.
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. Some studies demonstrate that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways . The specific effects of this compound on cancer cell lines remain to be elucidated but warrant further research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the thiadiazole and pyrazole rings can significantly influence biological activity:
- Thiadiazole Substituents : Modifications at the 5-position of the thiadiazole ring have been shown to enhance biological activity. For instance, replacing hydrogen with alkyl or aryl groups can improve potency against specific targets.
- Pyrazole Core Modifications : Altering the substituents on the pyrazole ring can affect binding affinity and selectivity for biological targets, as evidenced by studies on related compounds .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- Antimicrobial Study : A library of 1,3,4-thiadiazole-containing pyrazoles was synthesized and tested for acaricidal and insecticidal activities. Certain derivatives exhibited over 80% efficacy against pests at low concentrations .
- Antiviral Evaluation : In vitro assays highlighted that certain pyrazole derivatives could inhibit RNA viruses effectively, suggesting that modifications leading to increased hydrophobicity could enhance membrane penetration and antiviral efficacy .
- Cancer Cell Line Studies : Research involving thiadiazole derivatives reported significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further exploration regarding the anticancer potential of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
Pyrazole-Thiadiazole Hybrids
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (): Substituents: Chloro, cyano, and aryl groups on pyrazole rings. Key Differences: The target compound lacks chloro/cyano groups but includes a methoxy group, which is electron-donating. This may enhance solubility compared to electron-withdrawing groups (e.g., Cl, CN) . Melting Points: Analogous compounds (e.g., 3a–3e) show MPs ranging from 123–183°C, suggesting the target compound likely has a comparable MP due to similar molecular weight and polarity .
- N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Substituents: Isopropyl on thiadiazole and a pyrrolidine ring.
Pyrazole-Sulfonamide/Thiadiazine Derivatives
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
